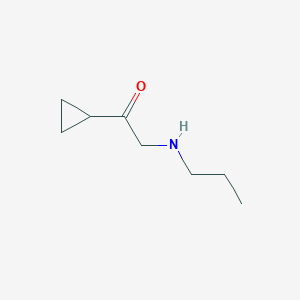
2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide is a compound belonging to the class of hydrazinecarbothioamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzylidene and chlorophenyl groups in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide typically involves the condensation of N-(3-chlorophenyl)hydrazinecarbothioamide with benzaldehyde. The reaction is carried out in absolute ethanol with a catalytic amount of glacial acetic acid . The reaction conditions are mild, and the product is obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with other aldehydes or ketones to form hydrazones.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as thiazoles.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene or chlorophenyl positions.
Common Reagents and Conditions
Condensation: Aromatic aldehydes in ethanol with acetic acid as a catalyst.
Cyclization: 2-bromo-1-(4-bromophenyl)ethanone in 2-propanol/DMF with anhydrous potassium carbonate.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Hydrazones: Formed from condensation with aldehydes or ketones.
Thiazoles: Formed from cyclization reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor, antimicrobial, and antiviral agent.
Biological Studies: Its derivatives are investigated for their biological activities, including antifungal and antituberculosis properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in drug development.
Wirkmechanismus
The mechanism of action of 2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound’s hydrazinecarbothioamide moiety can form coordination complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, its benzylidene group can interact with cellular receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Chlorophenyl)hydrazinecarbothioamide: A precursor in the synthesis of 2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide.
Thiosemicarbazones: Compounds with similar biological activities and chemical properties.
Hydrazones: Structurally related compounds with diverse biological activities.
Uniqueness
This compound is unique due to the presence of both benzylidene and chlorophenyl groups, which enhance its reactivity and biological activity. Its ability to form various derivatives through condensation, cyclization, and substitution reactions makes it a versatile compound in chemical synthesis and medicinal research.
Eigenschaften
Molekularformel |
C14H12ClN3S |
|---|---|
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
1-[(E)-benzylideneamino]-1-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C14H12ClN3S/c15-12-7-4-8-13(9-12)18(14(16)19)17-10-11-5-2-1-3-6-11/h1-10H,(H2,16,19)/b17-10+ |
InChI-Schlüssel |
QFMBKSVOGUQQGH-LICLKQGHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/N(C2=CC(=CC=C2)Cl)C(=S)N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NN(C2=CC(=CC=C2)Cl)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


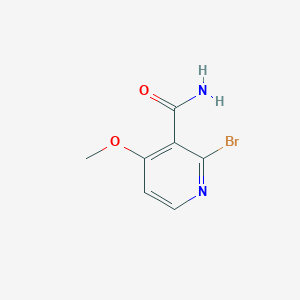


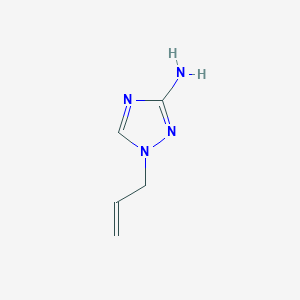

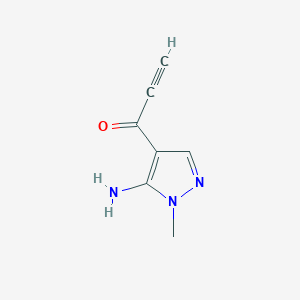
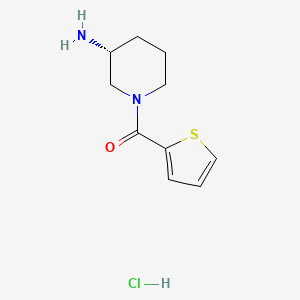
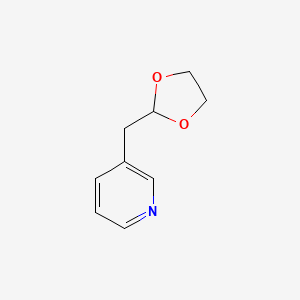
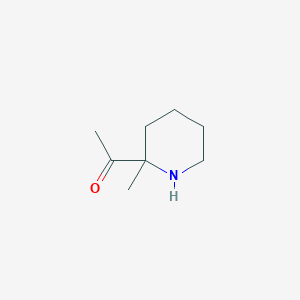
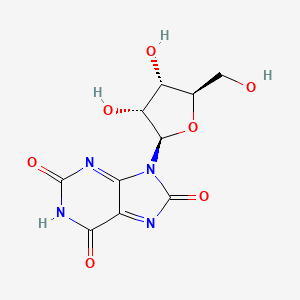


![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
